molecular formula C18H19FN2O2S B2679650 7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane CAS No. 1706092-94-5

7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane

Cat. No.: B2679650
CAS No.: 1706092-94-5
M. Wt: 346.42
InChI Key: MYQWXJWUZXXIRF-UHFFFAOYSA-N
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Description

“7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane” is a synthetic organic compound that belongs to the class of thiazepanes Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane” typically involves multi-step organic reactions. The starting materials might include 2-fluoroaniline, 2-methoxypyridine-3-carboxylic acid, and other reagents necessary for forming the thiazepane ring. Common reaction conditions include:

    Condensation reactions: to form intermediate compounds.

    Cyclization reactions: to form the thiazepane ring.

    Purification steps: such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for monitoring and controlling the reactions.

Chemical Reactions Analysis

Types of Reactions

“7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The mechanism of action of “7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might bind to these targets, modulating their activity and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazepine derivatives: Compounds with similar ring structures but different substituents.

    Pyridine derivatives: Compounds containing the pyridine ring with various functional groups.

Uniqueness

“7-(2-fluorophenyl)-4-(2-methoxypyridine-3-carbonyl)-1,4-thiazepane” is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-23-17-14(6-4-9-20-17)18(22)21-10-8-16(24-12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQWXJWUZXXIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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